molecular formula C16H23N5O2 B5902623 1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide

1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide

Cat. No. B5902623
M. Wt: 317.39 g/mol
InChI Key: MMPLXFVYUDQCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMP and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of FMP, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. FMP has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, and to disrupt the formation of biofilms in bacterial cells. FMP has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal and bacterial cells, disrupt the formation of biofilms, and induce apoptosis in cancer cells. FMP has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

FMP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and efficacy. FMP is also stable and can be stored for extended periods without significant degradation. However, FMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, FMP can be expensive to synthesize, limiting its availability for research.

Future Directions

There are several future directions for research on FMP. One area of research is the development of new synthesis methods to improve the yield and purity of FMP. Another area of research is the investigation of the mechanism of action of FMP, which could lead to the development of new therapeutic applications. Additionally, FMP could be tested against a wider range of fungal and bacterial strains to determine its efficacy against different pathogens. Finally, FMP could be tested in animal models to determine its safety and efficacy in vivo.

Synthesis Methods

FMP can be synthesized using a multistep process that involves the reaction of 1-(2-furylmethyl)piperidine-3-carboxylic acid with 3-azidopropylamine in the presence of a coupling agent. The resulting intermediate is then treated with triethylamine and triphosgene to obtain FMP. This synthesis method has been optimized to produce high yields of FMP with high purity.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and anticancer properties. FMP has been tested against a variety of fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus, and has demonstrated significant efficacy. In addition, FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(furan-2-ylmethyl)-N-[3-(1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c22-16(18-6-3-8-21-13-17-12-19-21)14-4-1-7-20(10-14)11-15-5-2-9-23-15/h2,5,9,12-14H,1,3-4,6-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPLXFVYUDQCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)NCCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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